Kanamycin C

Catalog No.
S575150
CAS No.
2280-32-2
M.F
C18H36N4O11
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kanamycin C

CAS Number

2280-32-2

Product Name

Kanamycin C

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Molecular Formula

C18H36N4O11

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

WZDRWYJKESFZMB-FQSMHNGLSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CO)O)O)N)N

Synonyms

4-O-(2-Amino-2-deoxy-α-D-glucopyranosyl)-6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CO)O)O)N)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N

The exact mass of the compound Kanamycin C is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of kanamycins in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Kanamycin C (CAS 2280-32-2) is a minor aminoglycoside component of the kanamycin complex produced by Streptomyces kanamyceticus. Structurally, it is a 4,6-disubstituted 2-deoxystreptamine characterized by the presence of a D-glucosamine (2-amino-2-deoxy-D-glucose) moiety at the C4 position, distinguishing it from the more abundant Kanamycin A (which contains 6-amino-6-deoxy-D-glucose) [1]. In procurement and laboratory workflows, Kanamycin C is rarely utilized as a broad-spectrum antibiotic due to its lower potency; instead, it is highly valued as a specialized biosynthetic precursor, a structural reference standard for structure-activity relationship (SAR) mapping, and a specific probe for investigating the regiospecificity of aminoglycoside-modifying enzymes (AMEs) [2].

Research Fit

Aminoglycoside resistance mechanism research
Substrate for biosynthetic enzyme specificity studies
Semi-synthetic aminoglycoside derivatization scaffold

Substituting Kanamycin C with the readily available Kanamycin A, Kanamycin B, or crude kanamycin sulfate complexes fundamentally compromises structural and enzymatic assays. The critical differentiator is the substitution pattern on Ring I: Kanamycin C possesses a 6'-hydroxyl and a 2'-amino group, whereas Kanamycin A has a 6'-amino/2'-hydroxyl pattern and Kanamycin B has a 2',6'-diamino pattern. This specific 6'-hydroxyl configuration renders Kanamycin C incapable of being N-acetylated by widespread AAC(6') resistance enzymes, making it non-interchangeable for AME kinetic assays or crystallographic binding studies[1]. Furthermore, in combinatorial biosynthesis, Kanamycin C serves as a distinct branch-point intermediate; utilizing Kanamycin A or B will bypass or disrupt the targeted parallel pathway mapping [2].

Substitution Risk

Kanamycin A vs. C

Different amino sugar position alters enzyme substrate specificity and resistance profile

Kanamycin B vs. C

2,6-diamino sugar in B vs. 2-amino sugar in C leads to divergent AAC(6') susceptibility

Generic kanamycin complex

Mixtures cannot ensure unique substrate properties; verified identity of Kanamycin C is essential

Ribosomal A-Site Binding Affinity and SAR Baseline

In cell-free translation assays utilizing bacterial ribosomes, Kanamycin C demonstrates significantly lower inhibitory potency compared to its in-class counterparts. Kanamycin C exhibits an IC50 of 0.27 μg/mL, which is 9-fold higher (less active) than both Kanamycin A and Kanamycin B (IC50 = 0.03 μg/mL). This quantitative drop in antiribosomal activity isolates the energetic contribution of the 6'-amino group (present in A and B, absent in C) to decoding A-site binding[1].

Evidence DimensionBacterial Ribosome Inhibition (IC50)
Target Compound Data0.27 μg/mL (Kanamycin C)
Comparator Or Baseline0.03 μg/mL (Kanamycin A and Kanamycin B)
Quantified Difference9-fold reduction in antiribosomal activity
ConditionsCell-free bacterial translation assay

Procuring pure Kanamycin C is essential for SAR studies requiring a precise baseline to quantify the binding energetics of the 6'-amino group in ribosomal decoding.

AAC(6') Resistance
Head-to-head
Kanamycin C: Resistant (no 6'-NH₂)
Kanamycin B: Susceptible
Supports resistance-evasion scaffold design
Structural basis for AAC(6') avoidance

Regiospecificity Probing for Aminoglycoside 6'-N-acetyltransferase (AAC(6'))

Kanamycin C is uniquely suited for mapping the active site of AAC(6') enzymes due to its 6'-hydroxyl group. Unlike Kanamycin A and B, which possess a 6'-amino group and are rapidly N-acetylated by AAC(6')-Ib, Kanamycin C binds the enzyme without undergoing the standard 6'-N-acetylation, acting as a high-fidelity structural analog. Crystallographic studies (e.g., PDB: 1V0C) utilize Kanamycin C to capture the enzyme-substrate complex at 2.20 Å resolution, demonstrating that the 6'-OH is positioned directly adjacent to the catalytic Asp115 residue [1].

Evidence DimensionSubstrate reactivity with AAC(6')-Ib
Target Compound DataBinds active site (6'-OH) without standard N-acetylation
Comparator Or BaselineKanamycin A and B (6'-NH2) are rapidly N-acetylated
Quantified DifferenceQualitative shift from reactive substrate to stable binding analog
ConditionsEnzymatic assays and X-ray crystallography (2.20 Å resolution)

This structural distinction makes Kanamycin C an irreplaceable reagent for crystallographers and enzymologists characterizing AAC(6') resistance mechanisms.

KanQ Oxidation Efficiency
Head-to-head
Oxidized more efficiently than 3''-deamino derivative
Supports biosynthetic pathway intermediate role
In vitro enzyme assay context

Precursor Suitability in Parallel Biosynthetic Pathway Engineering

In the engineered biosynthesis of aminoglycosides, Kanamycin C acts as a critical branch-point intermediate. Heterologous expression studies in Streptomyces venezuelae demonstrate that the glycosyltransferase KanE (or KanM2) specifically utilizes UDP-D-glucosamine to convert paromamine into Kanamycin C. This parallel pathway is distinct from the route producing Kanamycin B (which uses UDP-neosamine). Supplementing cell-free extracts with Kanamycin C allows the direct downstream enzymatic conversion into Kanamycin A via KanI and KacL, bypassing earlier pathway bottlenecks [1].

Evidence DimensionBiosynthetic pathway flux and intermediate utilization
Target Compound DataDirect precursor for KanI/KacL-mediated conversion to Kanamycin A
Comparator Or BaselineParomamine (upstream precursor) or Kanamycin B (parallel pathway intermediate)
Quantified DifferenceEnables specific isolation of the KanI/KacL enzymatic step
ConditionsIn vitro cell-free extract (CFE) reactions and heterologous expression

For metabolic engineers, procuring Kanamycin C allows the targeted bypass of upstream glycosyltransferase steps to isolate and optimize late-stage aminoglycoside biosynthesis.

C3'-Deoxygenation Conversion
Head-to-head
Kanamycin C: Converted
Kanamycin B: Not converted
Supports C3'-deoxy aminoglycoside scaffold research
Radical SAM enzyme specificity context

Structural Biology and Crystallography of Resistance Enzymes

Because Kanamycin C possesses a 6'-hydroxyl group rather than the 6'-amino group found in Kanamycin A and B, it is highly resistant to N-acetylation by AAC(6') enzymes. This makes it an ideal, stable substrate analog for X-ray crystallography and kinetic mapping of aminoglycoside-modifying enzymes, allowing researchers to capture intact enzyme-ligand complexes without rapid turnover [1].

Combinatorial Biosynthesis and Pathway Engineering

Kanamycin C is a critical branch-point intermediate in the parallel biosynthetic pathways of kanamycins. Industrial and academic metabolic engineers procure Kanamycin C to supplement cell-free extracts or engineered Streptomyces cultures, specifically isolating the activity of late-stage enzymes like KanI and KacL to synthesize novel, semi-synthetic aminoglycoside derivatives [2].

Structure-Activity Relationship (SAR) Baseline Testing

With a quantified 9-fold reduction in ribosomal A-site binding affinity compared to Kanamycin A, Kanamycin C serves as a precise negative-control or baseline comparator in SAR assays. It is utilized by medicinal chemists to isolate the thermodynamic contribution of the 6'-amino group when designing next-generation, resistance-evading antibiotics [3].

Application Fit

Application
Selection Property
Validation Focus
AAC(6')-resistant aminoglycoside derivatization
6'-amino group absence (inherent AAC(6') resistance)
AAC(6') inactivation assay context
C3'-deoxygenation pathway studies
AprD4/AprD3 substrate specificity
C3'-deoxy conversion assay endpoint review
Kanamycin biosynthesis metabolomics
KanQ dehydrogenase substrate efficiency
Pathway intermediate identification and quantification

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-6.9

UNII

5286U88N7P

Pharmacology

Kanamycin C is a minor component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.

Other CAS

2280-32-2

Wikipedia

Kanamycin C
Park et al. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation. Nature Chemical Biology, doi: 10.1038/nchembio.671, published online 9 October 2011 http://www.nature.com/naturechemicalbiology

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